Cumyl-thpinaca

Übersicht

Beschreibung

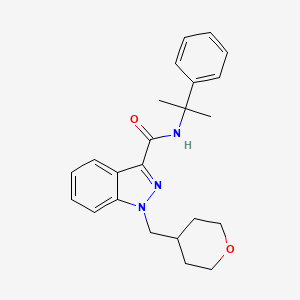

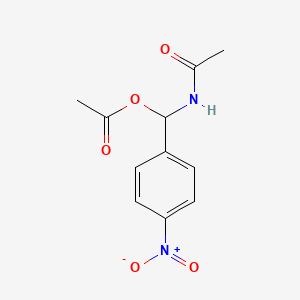

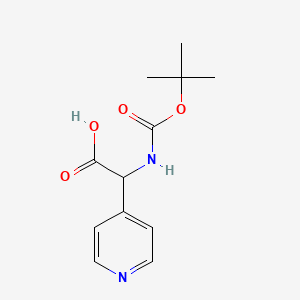

Cumyl-thpinaca, also known as SGT-42, is an indazole-3-carboxamide based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors, with approximately 6x selectivity for CB1, having an EC50 of 0.1nM for human CB1 receptors and 0.59nM for human CB2 receptors .

Synthesis Analysis

This compound was synthesized and found to have strong activity at CB1 and CB2 . This was confirmed via radioligand binding studies that showed high binding affinities of this compound at both CB1 (Ki = 1.23 ± 0.20 nM) and CB2 (Ki = 1.38 ± 0.86 nM) .Molecular Structure Analysis

The formal name of this compound is N-(1-methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide . Its molecular formula is C23H27N3O2 and has a formula weight of 377.5 .Chemical Reactions Analysis

The metabolism of this compound showed similarities with AM-2201 and JWH-018 . The main metabolites were formed by hydroxylation at the N-pentyl side chain .Wissenschaftliche Forschungsanwendungen

Neuropharmakologie und Cannabinoid-Rezeptor-Agonismus

Cumyl-thpinaca wirkt als potenter Agonist für die Cannabinoid-Rezeptoren. Es zeigt eine etwa 6-fache Selektivität für CB1-Rezeptoren im Vergleich zu CB2-Rezeptoren. Konkret:

Forensische und toxikologische Analyse

Forscher verwenden this compound als Referenzstandard, um den Konsum zu erkennen. Sein synthetisierter Metabolit dient als wertvolles Werkzeug für forensische und toxikologische Untersuchungen .

E-Liquids und elektronische Zigaretten

This compound wurde in E-Liquids gefunden, die für elektronische Zigaretten verwendet werden. Seine extreme Potenz, zusammen mit der zunehmenden Popularität von E-Liquids, stellt eine ernsthafte Bedrohung für die öffentliche Gesundheit dar .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The increasing popularity of synthetic cannabinoids, especially among young people, and their extreme potency pose a serious threat to public health . As these substances are potentially distributed in the future, they will probably have the activities as agonists acting on both CB1 and CB2 receptors .

Eigenschaften

IUPAC Name |

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCNLQQLQFMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032565 | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400742-50-8 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUMYL-THPINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-THPINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the major metabolic pathways of Cumyl-THPINACA identified in in vitro studies?

A2: In vitro studies utilizing human liver microsomes have revealed that this compound undergoes extensive phase I metabolism [, ]. The primary metabolic pathways include mono-, di-, and tri-hydroxylation. A characteristic di-hydroxylated metabolite has been identified as a potential biomarker for this compound consumption [].

Q2: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of this compound?

A3: Research suggests that CYP3A4 and CYP3A5 are the major enzymes involved in the metabolism of this compound []. Additionally, CYP2C8, CYP2C9, and CYP2C19 might play a minor role in its metabolism. The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions stemming from a single CYP enzyme pathway.

Q3: Has the structure of any specific this compound metabolite been definitively determined, and if so, how?

A4: Yes, the structure of a mono-hydroxylated metabolite of this compound has been definitively determined []. Researchers achieved this by chemically synthesizing all three possible mono-hydroxylated isomers (ortho, meta, and para positions on the cumyl moiety) and comparing them to the metabolite produced in microsomal reactions using liquid chromatography-quadrupole time-of-flight mass spectrometry. This rigorous approach allowed for the unambiguous identification of the para-hydroxylated isomer as the metabolite formed in vitro.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

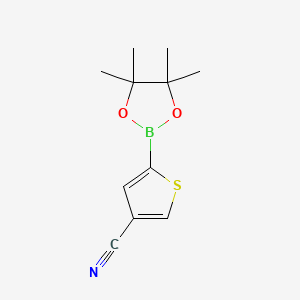

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)